![molecular formula C9H13NO4 B2771183 2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 1564961-51-8](/img/structure/B2771183.png)
2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound could involve the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis
In terms of chemical reactions, tert-butoxide can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Scientific Research Applications
Enantioselective Synthesis
A study by Magata et al. (2017) demonstrated the high optical purity synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate via a Pd-catalyzed amide coupling, showcasing the compound's utility in obtaining enantiomerically pure compounds for further pharmaceutical applications (Magata et al., 2017).
Masked Forms of Activated Carboxylic Acids
Research by Wasserman, Gambale, and Pulwer (1981) revealed that oxazoles can serve as masked forms of activated carboxylic acids, useful in the synthesis of macrolides and other complex molecules, demonstrating the compound's synthetic versatility (Wasserman, Gambale, & Pulwer, 1981).
Building Blocks for Synthesis of Enantiomerically Pure Compounds
Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds, highlighting the compound's role in synthesizing chiral derivatives of pyruvic acid and other acids (Zimmermann & Seebach, 1987).
Block Copolymers Synthesis
A study by Krieg et al. (2012) on the synthesis of block copolymers of Poly(2-oxazoline)s and Poly(meth)acrylates showcased a novel route combining poly(2-oxazoline)s prepared via CROP with RAFT polymerization, emphasizing the compound's potential in materials science (Krieg et al., 2012).
Side Chain Modification for Poly(2-oxazoline)s
Research by Sehlinger et al. (2015) on the versatile side chain modification via isocyanide-based multicomponent reactions demonstrated the ability to tune the properties of poly(2-oxazoline)s, underscoring the importance of such compounds in developing materials with specific thermal and cloud point properties (Sehlinger et al., 2015).
Mechanism of Action
Target of Action
It’s structurally related to n-(tert-butoxycarbonyl)ethanolamine , which is used in biochemical reagents and is a derivative of amines .
Mode of Action
Compounds with similar structures, such as n-(tert-butoxycarbonyl)ethanolamine, are used in the synthesis of phosphatidylserine ethanolamine and ornithine , suggesting that they may interact with their targets to facilitate these biochemical reactions.
Biochemical Pathways
Related compounds are involved in the synthesis of dipeptides , indicating that this compound may also influence peptide synthesis pathways.
Pharmacokinetics
For instance, N-(tert-butoxycarbonyl)ethanolamine is soluble in water or 1% acetic acid, ethyl acetate, and methanol , which suggests it could have good bioavailability.
Result of Action
Related compounds have been used in the synthesis of dipeptides , suggesting that this compound may also have a role in peptide synthesis.
Action Environment
The solubility of related compounds in various solvents suggests that the solvent environment could influence the action of this compound.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-5-7-10-6(4-13-7)8(11)12/h4H,5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGHTMYATNJUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=NC(=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

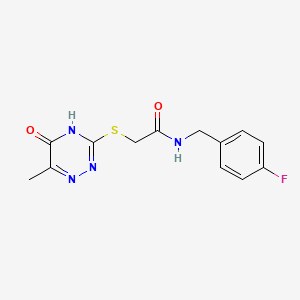
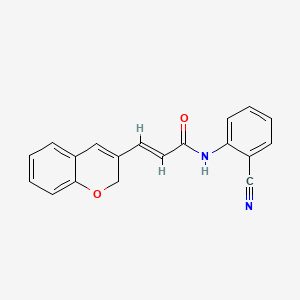
![(1R,5S)-N-(3,4-dichlorophenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)
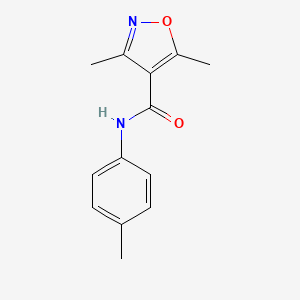
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)
![ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771109.png)
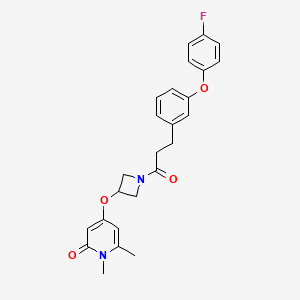
![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)

![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2771118.png)
![1-methyl-3-(3-methylbutyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2771119.png)
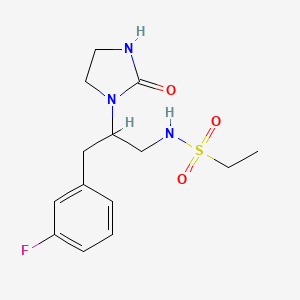

![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771123.png)